5-methyl-3-[(2-phenoxyethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core fused with a phenyl ether moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 5-methyl-1,2,4-triazino[5,6-b]indole with an appropriate thiol compound, followed by etherification with phenyl ethyl ether. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinoindole core can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ether moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to modulate enzyme activity and receptor function also contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: These compounds have a fused indole-quinoxaline structure and are known for their DNA intercalating properties.
Uniqueness
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER is unique due to its specific combination of a triazinoindole core with a phenyl ether moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16N4OS |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-methyl-3-(2-phenoxyethylsulfanyl)-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C18H16N4OS/c1-22-15-10-6-5-9-14(15)16-17(22)19-18(21-20-16)24-12-11-23-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
KMOOOIWNMVSMOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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